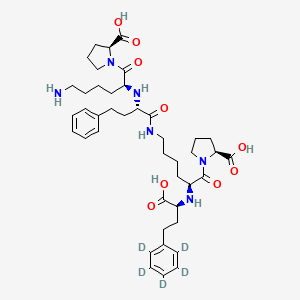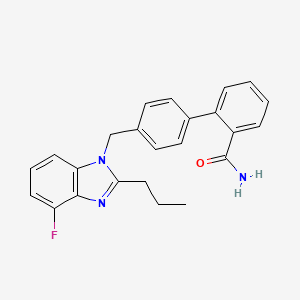
PPAR|A agonist 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PPAR|A agonist 4 is a compound that activates peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated transcription factor involved in lipid metabolism, inflammation, and energy homeostasis. This compound has shown potential in treating metabolic disorders, cardiovascular diseases, and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PPAR|A agonist 4 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the synthesis of intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final step involves coupling the intermediates under specific conditions to form this compound. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-throughput screening and continuous flow chemistry are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
PPAR|A agonist 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing functional groups with others, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
PPAR|A agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of PPARα and its role in lipid metabolism.
Biology: Investigated for its effects on gene expression, inflammation, and cellular differentiation.
Medicine: Explored for its potential in treating metabolic disorders, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARα .
Mécanisme D'action
PPAR|A agonist 4 exerts its effects by binding to PPARα, leading to conformational changes that allow the receptor to interact with specific DNA sequences. This interaction modulates the expression of target genes involved in lipid metabolism, inflammation, and energy homeostasis. The compound also influences non-genomic pathways, contributing to its overall biological effects .
Comparaison Avec Des Composés Similaires
PPAR|A agonist 4 can be compared with other PPAR agonists, such as:
Fibrates: These are PPARα agonists used to lower triglycerides and increase high-density lipoprotein (HDL) levels.
Thiazolidinediones: PPARγ agonists used to improve insulin sensitivity in type 2 diabetes.
Glitazars: Dual PPARα/γ agonists investigated for treating metabolic syndrome .
Uniqueness
This compound is unique due to its specific activation of PPARα, leading to distinct effects on lipid metabolism and inflammation. Its potential therapeutic applications in various diseases make it a valuable compound for scientific research and drug development .
Propriétés
Formule moléculaire |
C24H22FN3O |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-[4-[(4-fluoro-2-propylbenzimidazol-1-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C24H22FN3O/c1-2-6-22-27-23-20(25)9-5-10-21(23)28(22)15-16-11-13-17(14-12-16)18-7-3-4-8-19(18)24(26)29/h3-5,7-14H,2,6,15H2,1H3,(H2,26,29) |
Clé InChI |
DSWTXSDWPPFUCE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


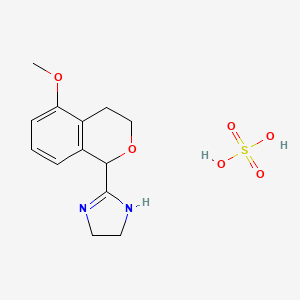
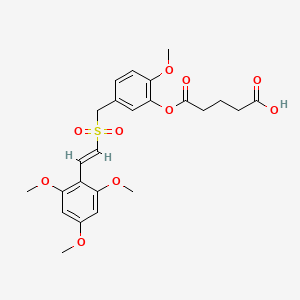
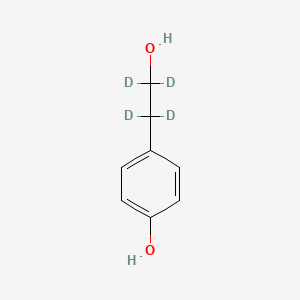
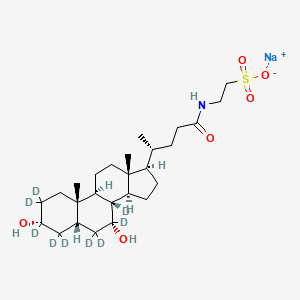
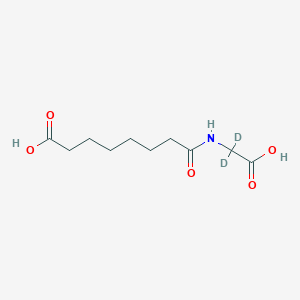
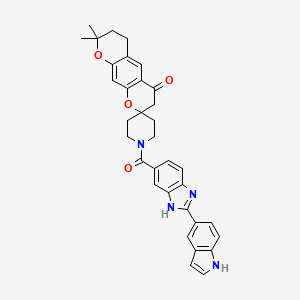
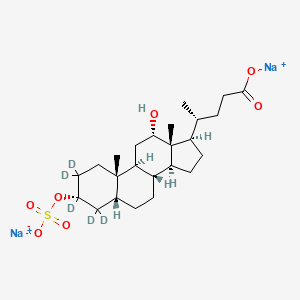
![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
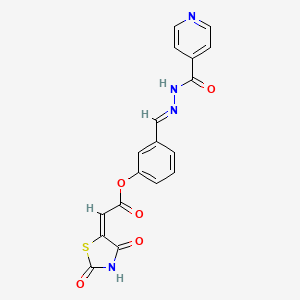
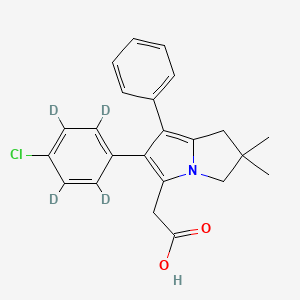
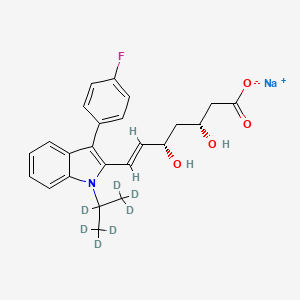
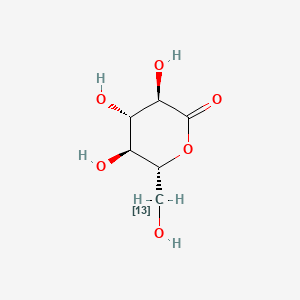
![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)
